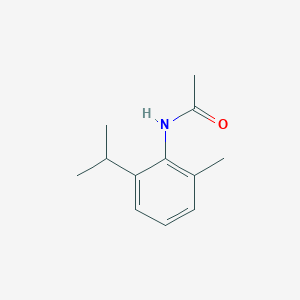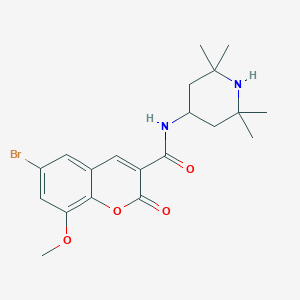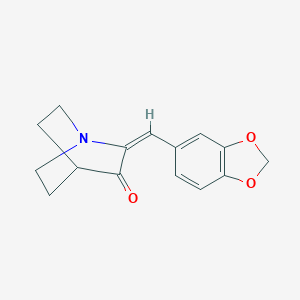
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(diethylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(diethylamino)acetamide is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, a cyano group, and a diethylaminoacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(diethylamino)acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step often involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through the reaction of a thiol with a suitable diene or alkyne under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide.
Attachment of the Diethylaminoacetamide Moiety: This step involves the acylation of the benzothiophene derivative with diethylaminoacetyl chloride or a similar reagent under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium cyanide, potassium cyanide, diethylaminoacetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(diethylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism by which N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(diethylamino)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in various biological processes.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(diethylamino)acetamide can be compared with other benzothiophene derivatives:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-acetamide: Lacks the diethylamino group, which may affect its biological activity and chemical reactivity.
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-acetamide: Similar structure but without the diethylamino group, potentially leading to different pharmacological properties.
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(dimethylamino)acetamide: Contains a dimethylamino group instead of a diethylamino group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H23N3OS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C16H23N3OS/c1-4-19(5-2)10-15(20)18-16-13(9-17)12-7-6-11(3)8-14(12)21-16/h11H,4-8,10H2,1-3H3,(H,18,20) |
InChI 键 |
LPQKCZLKPZYUGW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)


![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid](/img/structure/B256710.png)
![(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B256712.png)


![2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine](/img/structure/B256719.png)
